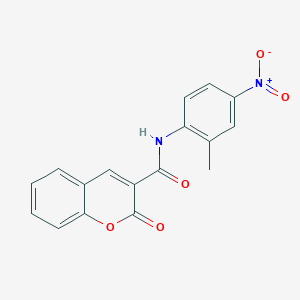

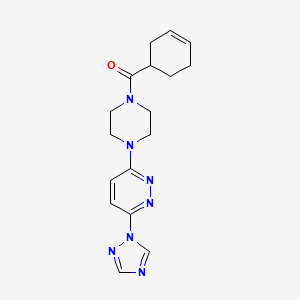

N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide” is a compound with the molecular formula C10H12N2O3 . It has an average mass of 208.214 Da and a monoisotopic mass of 208.084793 Da .

Synthesis Analysis

While specific synthesis information for “N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide” was not found, a related compound, “poly(methyl methacrylate-co-N-2-methyl-4-nitrophenylmaleimide)” (PMMA-co-MI), was synthesized through free radical polymerization .

Molecular Structure Analysis

The molecular structure of “N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide” includes 5 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .

Physical And Chemical Properties Analysis

“N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 361.5±30.0 °C at 760 mmHg, and a flash point of 172.4±24.6 °C .

Scientific Research Applications

Chemosensing Applications

N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives have been reported for their chemosensing capabilities. For instance, a study by Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a coumarin fluorophore for detecting Cu2+ and H2PO4− ions. This sensor demonstrated an "on-off-on" fluorescence response with high sensitivity and selectivity, making it a promising tool for environmental monitoring and biochemical assays (Meng, Li, Ma, Wang, Hu, & Cao, 2018). Another research by Bekhradnia et al. (2016) highlighted the synthesis of nitro-3-carboxamide coumarin derivatives as novel fluorescent chemosensors for Cu(II) ions, showcasing their potential in analytical chemistry for metal ion detection (Bekhradnia, Domehri, & Khosravi, 2016).

Material Science and Catalysis

In material science, the synthesis and characterization of novel polyamides carrying nonlinear optical (NLO) moieties have been conducted. A study by Kim et al. (1997) synthesized a series of novel polyamides embedded with NLO chromophores, investigating their electro-optic properties and potential applications in optoelectronic devices (Kim, Jin, Jin, Choi, Kim, & Zyung, 1997). Furthermore, Lin et al. (2017) explored the use of nickel (II) complexes for homogeneous electrocatalytic water oxidation, presenting a sustainable approach to water splitting and hydrogen production (Lin, Kang, Liang, Ma, & Ding, 2017).

Mechanism of Action

While the mechanism of action for “N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide” is not available, a related compound, “2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535)”, is known to inhibit the Wnt/β-catenin pathway, exhibiting anti-proliferative and anti-angiogenic effects on different types of cancer cells .

properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5/c1-10-8-12(19(22)23)6-7-14(10)18-16(20)13-9-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFISTBAHXWQBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2856194.png)

![N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2856200.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2856202.png)

![3-[[1-(4,4,4-Trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2856203.png)

![N-tert-butyl-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2856204.png)

![6-Hexyl-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2856212.png)

![3-((5-((4-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2856213.png)